Product packaging for Leucinamide hydrochloride(Cat. No.:CAS No. 10466-61-2)

Leucinamide hydrochloride

Cat. No.: B555007
CAS No.: 10466-61-2
M. Wt: 166.65 g/mol
InChI Key: VSPSRRBIXFUMOU-JEDNCBNOSA-N
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Description

Leucinamide hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C6H15ClN2O and its molecular weight is 166.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15ClN2O B555007 Leucinamide hydrochloride CAS No. 10466-61-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-4-methylpentanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-4(2)3-5(7)6(8)9;/h4-5H,3,7H2,1-2H3,(H2,8,9);1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPSRRBIXFUMOU-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10466-61-2
Record name Leucinamide hydrochloride
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Record name (S)-2-amino-4-methylvaleramide monohydrochloride
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Synthesis Methodologies in Advanced Chemical and Biochemical Research

Enzymatic Peptide Synthesis Utilizing L-Leucinamide Hydrochloride as an Amine Component

The enzymatic approach to peptide synthesis offers a green and highly selective alternative to traditional chemical methods. L-leucinamide hydrochloride is frequently employed as the nucleophilic amine component in these reactions, which are often catalyzed by proteases.

Integration in Protease-Catalyzed Peptide Bond Formation

L-leucinamide hydrochloride serves as a key substrate in peptide bond formation catalyzed by various proteases, such as trypsin and α-chymotrypsin. tubitak.gov.trdcu.ie In these kinetically controlled syntheses, an N-α-protected amino acid ester acts as the acyl donor, and L-leucinamide hydrochloride provides the amine group for the new peptide linkage. For instance, the synthesis of N-α-formyl-L-phenylalanyl-L-leucinamide has been demonstrated using α-chymotrypsin as the catalyst. google.com In a typical reaction, N-α-formyl-L-phenylalanine methyl ester and L-leucinamide hydrochloride are dissolved in a buffered solution, and the enzyme is added to initiate the reaction. google.com The use of proteases offers high stereoselectivity, obviating the need for extensive protecting group strategies that are common in purely chemical peptide synthesis. nih.gov

Research has explored the optimization of these reactions by varying parameters such as pH, temperature, and solvent systems. jcsp.org.pk For example, in the trypsin-catalyzed synthesis of Bz-Arg-Leu-NH2, the highest yields were obtained in solvents like ethanol (B145695) and tetrahydrofuran. jcsp.org.pk The immobilization of enzymes on solid supports, such as alumina (B75360) or polyvinyl alcohol, has also been shown to enhance their stability and catalytic activity in organic solvents, further improving peptide yields. tubitak.gov.trjcsp.org.pk

Interactive Data Table: Protease-Catalyzed Synthesis Involving L-Leucinamide
Peptide SynthesizedEnzymeAcyl DonorAmine ComponentKey Findings/YieldReference
N-acetyl phenyl-l leucinamideImmobilized α-chymotrypsinN-acetyl phenylalanine methyl esterL-leucinamide95% peptide yield in three consecutive cycles in a biphasic system. researchgate.net researchgate.net
N-α-formyl-L-phenylalanyl-L-leucinamideα-chymotrypsinNα-formyl-L-phenylalanine methyl esterL-leucinamide hydrochlorideYield of 62% of theory. google.com google.com
Bz-Arg-Leu-NH2Immobilized trypsinN-α-benzoyl arginine (BA)DL-leucinamide hydrochlorideHigh peptide yield in acetonitrile (B52724) with low water content. tubitak.gov.tr tubitak.gov.tr

Application in Biphasic Reaction Systems for Enhanced Synthetic Yields

To overcome the inherent hydrolytic activity of proteases in aqueous media, biphasic reaction systems have been successfully implemented. tubitak.gov.trresearchgate.net In this setup, the enzyme and the hydrophilic nucleophile, such as L-leucinamide, are kept in the aqueous phase, while the hydrophobic acyl donor is in a water-immiscible organic solvent. researchgate.net The peptide product, being more hydrophobic, preferentially partitions into the organic phase, effectively shifting the reaction equilibrium towards synthesis and leading to significantly higher yields. researchgate.net

For example, the synthesis of N-acetyl phenyl-l-leucinamide, a Leu-enkephalin derivative, was studied using immobilized α-chymotrypsin in a biphasic system. researchgate.net The reaction between N-acetyl phenylalanine methyl ester (in the organic phase) and L-leucinamide (in the aqueous phase) resulted in the peptide precipitating in the organic phase. researchgate.net This strategy not only improves the yield but also simplifies product recovery and allows for the recycling of the biocatalyst. researchgate.net

Kinetic and Mechanistic Investigations of Enzymatic Amidation Reactions

Kinetic studies of protease-catalyzed reactions involving L-leucinamide provide valuable insights into the enzyme's mechanism and substrate specificity. The enantioselective amidase from Rhodococcus sp. R312, for instance, has been shown to catalyze acyl transfer reactions following a Ping Pong Bi Bi mechanism. nih.gov Kinetic constants reveal that the enzyme has a low Km for amides with hydrophobic side chains, indicating high affinity. nih.gov

In another study, the kinetic parameters of a novel L-proline amide hydrolase (PsyPAH) were determined for L-leucinamide, providing a basis for its potential application in the Amidase Process. mdpi.com These investigations are crucial for understanding the enzyme's catalytic efficiency (kcat/Km) and for optimizing reaction conditions for industrial-scale peptide synthesis. mdpi.com The pH profile of these reactions is also a critical factor; for example, the optimal pH for acyl transfer with α-aminoamides like leucinamide using the Rhodococcus amidase was found to be 8. nih.gov

Derivatization Strategies for Complex Molecule Construction

Beyond peptide synthesis, the leucinamide moiety, derived from L-leucinamide hydrochloride, is a valuable building block in the multi-step synthesis of more complex molecules, including those with specific biological activities.

Precursor Role in the Synthesis of Targeted Biologically Active Compounds

L-leucinamide hydrochloride and its derivatives serve as precursors in the synthesis of compounds with potential therapeutic applications. medchemexpress.comambeed.com While the primary focus of many studies is on the synthetic methodology, the resulting molecules are often designed with a specific biological target in mind. For example, L-leucinamide itself is described as an amino acid derivative with anti-inflammatory properties. medchemexpress.comambeed.com

The leucinamide structure can be incorporated into larger molecules designed to interact with specific enzymes or receptors. For instance, it has been used in the development of amino acid-functionalized materials for applications like protein adsorption. mdpi.com The synthesis of silylated amino amides, including one derived from L-leucinamide hydrochloride, demonstrates its utility in creating hybrid organic-inorganic materials with tailored properties. mdpi.com These examples highlight the versatility of L-leucinamide hydrochloride as a starting material for creating a diverse range of functional molecules.

Stereo-Controlled Synthetic Approaches and Enantiomeric Enrichment

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemical and biochemical research, particularly in the development of pharmaceuticals and other bioactive molecules. The biological activity of a chiral molecule is often exclusive to one of its enantiomers, while the other may be inactive or even elicit undesirable effects. Consequently, the ability to produce single enantiomers in high purity is of paramount importance. L-Leucinamide hydrochloride, a derivative of the essential amino acid L-leucine, serves as a valuable chiral building block in the synthesis of more complex molecules. Obtaining this compound in its enantiomerically pure L-form necessitates the use of stereo-controlled synthetic strategies, with resolution concepts being a primary approach.

Resolution refers to the separation of a racemic mixture, which contains equal amounts of two enantiomers, into its individual, optically pure components. spcmc.ac.inmdpi.com Since enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral environments, their direct separation is generally not feasible through simple physical methods like fractional crystallization or distillation. spcmc.ac.in Resolution strategies circumvent this challenge by transiently converting the enantiomers into diastereomers, which do have distinct physical properties and can therefore be separated. spcmc.ac.intcichemicals.com

The most prevalent method for chiral resolution is the formation of diastereomeric salts. mdpi.com This technique involves reacting the racemic mixture with a single, pure enantiomer of another chiral compound, known as a chiral resolving agent. mdpi.comnih.gov For a racemic amine like leucinamide, a chiral acid is typically employed as the resolving agent. The reaction yields a pair of diastereomeric salts which, due to their different spatial arrangements, exhibit different solubilities. spcmc.ac.intcichemicals.com This difference allows for their separation by fractional crystallization. spcmc.ac.in Once the diastereomeric salts are separated, the chiral resolving agent is removed, typically through an acid-base reaction, to yield the individual, enantiomerically pure forms of the original compound. spcmc.ac.in

A notable example of this approach is the resolution of racemic leucine (B10760876) using a derivative of tartaric acid. While not leucinamide itself, the principles are directly applicable. In a study, (+)-di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA) was used as the resolving agent for DL-leucine. The diastereomeric salts, D-Leucine:D-DTTA and L-Leucine:D-DTTA, were synthesized and found to have different crystal structures and thermodynamic properties. This difference in stability and solubility enabled their separation. Through a multi-stage crystallization process, the D-Leucine salt was obtained with an enantiomeric excess (ee) of 91.20%, while the mother liquor was enriched with the L-Leucine salt, reaching an ee of -73.32%. uctm.edu

Table 1: Diastereomeric Salt Resolution of DL-Leucine using (+)-di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA) This table is based on data from the resolution of DL-leucine, which serves as a model for the resolution of leucinamide.

Resolving AgentTarget EnantiomerNumber of Crystallization StagesFinal Enantiomeric Excess (ee) of SaltReference
(+)-di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA)D-LeucineMulti-stage91.20% uctm.edu
(+)-di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA)L-Leucine (from mother liquor)Multi-stage-73.32% uctm.edu

Another significant resolution strategy is enzymatic kinetic resolution . This method leverages the high stereoselectivity of enzymes, which often catalyze a reaction with only one enantiomer of a racemic substrate. For instance, an N-acyl derivative of racemic leucinamide can be subjected to an enzyme, such as an acylase, which will selectively hydrolyze the N-acyl group from one enantiomer (e.g., the L-enantiomer) while leaving the other (the D-enantiomer) untouched. researchgate.net This results in a mixture of the free L-leucinamide and the unreacted N-acyl-D-leucinamide. These two compounds have different chemical properties and can be readily separated by standard techniques like extraction or chromatography. A study on the kinetic resolution of N-acyl-β-lactams using a chiral acyl transfer catalyst demonstrated the potential to achieve excellent enantioselectivity. nih.gov

Preferential crystallization is another technique that can be employed, particularly for conglomerate-forming systems, where the racemic mixture crystallizes as a physical mixture of separate D- and L-enantiomer crystals. In this method, a supersaturated solution of the racemate is seeded with a pure crystal of the desired enantiomer (e.g., L-leucinamide). This seed crystal encourages the crystallization of only that enantiomer from the solution, leaving the other enantiomer in the mother liquor. nih.gov

Finally, the use of chiral derivatizing agents is a powerful analytical and sometimes preparative tool. Reagents like Marfey's reagent, or its variant Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), react with the amino group of a racemic amino acid or amide to form diastereomers. These diastereomers can then be separated and quantified using chromatographic techniques like high-performance liquid chromatography (HPLC), allowing for the determination of enantiomeric purity.

These resolution strategies are fundamental in obtaining enantiomerically pure L-leucinamide hydrochloride, a critical starting material for the stereocontrolled synthesis of advanced chemical and biochemical entities.

Enzymatic Interactions and Mechanistic Investigations

L-Leucinamide Hydrochloride as a Substrate for Aminopeptidases

L-Leucinamide hydrochloride is a well-established substrate for leucine (B10760876) aminopeptidases (LAPs), enzymes that show a preference for hydrolyzing N-terminal leucine residues. wikipedia.org

Leucine Aminopeptidase (B13392206) (LAP) Activity Assays

The enzymatic activity of Leucine Aminopeptidase (LAP) is frequently determined using L-leucinamide as a substrate. One common method involves a continuous procedure where the ammonia (B1221849) liberated from the hydrolysis of L-leucinamide is measured through a coupled reaction with glutamate (B1630785) dehydrogenase. nih.govd-nb.info The rate of this reaction can be monitored spectrophotometrically. nih.govnih.gov

Another established assay measures the decrease in absorbance at 238 nm, which directly results from the hydrolysis of L-leucinamide. uobaghdad.edu.iq This method allows for the calculation of enzyme activity, where one unit is defined as the amount of enzyme that catalyzes the hydrolysis of one micromole of L-leucinamide per minute under specific conditions of pH and temperature.

A summary of common LAP activity assay methods using L-leucinamide is presented below:

Assay MethodPrincipleDetection
Coupled Enzyme AssayMeasures ammonia released from L-leucinamide hydrolysis via the glutamate dehydrogenase reaction.Spectrophotometric (increase in absorbance at 340 nm due to NADH formation). nih.gov
Direct SpectrophotometryMeasures the decrease in absorbance resulting from the cleavage of the peptide bond in L-leucinamide.Spectrophotometric (decrease in absorbance at 238 nm). uobaghdad.edu.iq

Characterization of Hydrolysis Kinetics and Substrate Specificity

Kinetic studies of LAP using L-leucinamide have been crucial in understanding the enzyme's catalytic mechanism. The Michaelis-Menten constant (Km) for L-leucinamide provides a measure of the substrate concentration at which the enzyme achieves half of its maximum velocity, indicating the affinity of the enzyme for this substrate. For instance, a continuous assay for human serum LAP reported an apparent Km value for L-leucinamide. nih.govd-nb.info

While LAPs preferentially hydrolyze leucine residues, they can also cleave other amino acids from the N-terminus of peptides. wikipedia.org However, studies have shown that L-leucinamide is a preferred substrate for many LAPs. rdd.edu.iq For example, research on a leucine aminopeptidase from Leishmania donovani demonstrated that while it could hydrolyze other substrates, it cleaved leucine from a fluorogenic substrate most efficiently. acs.org Similarly, a newly characterized L-proline amide hydrolase from Pseudomonas syringae also showed activity towards L-leucinamide. mdpi.com

The specificity of LAPs is a key area of investigation. For example, some aminopeptidases show high specificity for N-terminal methionine residues, while others, like LAP, have a broader specificity but with a clear preference for leucine. oup.com The hydrolysis of L-leucinamide is competitively inhibited by other dipeptides, further confirming its role as a substrate that binds to the active site of the enzyme. scispace.com

Investigation of Enzyme Activation and Stability Modulation by Metal Ions

Leucine aminopeptidases are typically metalloenzymes, often containing zinc ions at their active site, which are essential for their catalytic activity. tandfonline.com The activity of these enzymes can be significantly modulated by the presence of various divalent metal ions.

Studies have consistently shown that manganese ions (Mn²⁺) can activate LAPs. nih.govannualreviews.org For instance, the activation of purified leucine aminopeptidase from swine intestinal mucosa by manganese ions involves the formation of a dissociable manganese-protein complex. annualreviews.org Optimal activity for human serum LAP in assays using L-leucinamide requires the presence of MnCl₂. nih.govd-nb.info Similarly, cobalt ions (Co²⁺) have also been shown to restore and even enhance the activity of LAPs that have been inactivated by metal-chelating agents like EDTA. oup.comkoreascience.kr

The role of metal ions extends beyond simple activation to include the stabilization of the enzyme's structure. For M17 aminopeptidases from Plasmodium, metal ions are crucial not only for catalytic activity but also for mediating the formation of the active hexameric oligomeric state. nih.gov While zinc is often a native cofactor, enzymes can show higher activity in the presence of cobalt or manganese. nih.gov The two metal-binding sites within the active site of LAPs are involved in binding the substrate and water molecules, as well as stabilizing the transition state of the hydrolysis reaction. acs.org

The table below summarizes the effects of different metal ions on LAP activity:

Metal IonEffect on LAP ActivityReference
Manganese (Mn²⁺) Activation, formation of a dissociable enzyme-metal complex. nih.govannualreviews.org
Magnesium (Mg²⁺) Can restore some enzyme activity. oup.com
Zinc (Zn²⁺) Native cofactor, essential for activity, can restore activity after EDTA treatment. oup.com
Cobalt (Co²⁺) Potent activator, can restore and enhance activity. oup.comkoreascience.kr

Inhibitory Activities of L-Leucinamide and its Structural Analogs

While L-leucinamide itself is a substrate, its structural analogs have been investigated as inhibitors of various peptidases, providing a basis for drug design.

Inhibition of Dipeptidyl Peptidase IV (DPP-4)

Dipeptidyl Peptidase IV (DPP-4) is a serine protease that is a key target for the management of type 2 diabetes. oatext.comnih.gov The inhibition of DPP-4 prevents the degradation of incretin (B1656795) hormones, which play a crucial role in regulating blood glucose levels. oatext.comfrontiersin.org

While L-leucinamide itself is not a primary inhibitor of DPP-4, its structural analogs, particularly peptides containing a proline residue at the penultimate position, have been extensively studied as DPP-4 inhibitors. frontiersin.orgmdpi.com For example, tripeptides like Ile-Pro-Ile are potent competitive inhibitors of DPP-4. frontiersin.org The development of DPP-4 inhibitors, known as gliptins, has been a major focus in pharmaceutical research, with several compounds now available as oral medications for diabetes. oatext.comnih.gov These inhibitors are designed to fit into the active site of DPP-4, which contains a catalytic triad (B1167595) of Ser630, Asp708, and His740. oatext.com

Kinetic Characterization of Enzyme-Inhibitor Complex Formation (e.g., Slow, Tight-Binding Inhibition)

The interaction between an enzyme and an inhibitor can be characterized by its kinetics. Some inhibitors exhibit a "slow-binding" or "tight-binding" mechanism, where the formation of the final, stable enzyme-inhibitor complex is a time-dependent process. ibmc.msk.runih.gov This is in contrast to classical reversible inhibitors where the equilibrium is reached very rapidly.

Slow-binding inhibitors are of significant pharmacological interest because their prolonged interaction with the target enzyme can lead to a more sustained therapeutic effect. ibmc.msk.runih.gov The kinetic analysis of such inhibitors involves measuring the progress of the enzymatic reaction over time in the presence of the inhibitor. This allows for the determination of the rate constants for the initial binding and any subsequent isomerization steps that lead to the final tight complex. ed.gov

While specific studies detailing the slow-binding inhibition kinetics of L-leucinamide analogs are not prevalent in the provided context, the principles of this type of inhibition are well-established for other enzyme-inhibitor systems. ed.gov The characterization of these kinetic parameters is crucial for the optimization of drug candidates, as it provides a deeper understanding of their mechanism of action and their potential for in vivo efficacy. nih.gov

Spectroscopic Probing of Inhibitor-Enzyme Interactions (e.g., Electronic Absorption, EPR Spectra)

The interaction of inhibitors with enzymes can be meticulously examined using various spectroscopic techniques, which provide insights into the electronic and structural changes occurring at the enzyme's active site upon inhibitor binding. Electronic absorption (UV-Visible) spectroscopy and Electron Paramagnetic Resonance (EPR) spectroscopy are powerful tools in this regard, particularly for metalloenzymes that often feature aminopeptidases.

Electronic Absorption Spectroscopy is a fundamental technique used to monitor enzyme kinetics and inhibition. The formation of an enzyme-inhibitor complex can lead to changes in the absorption spectrum of the enzyme or a chromophoric substrate. karger.comthermofisher.com By monitoring these changes, one can determine the kinetic parameters of inhibition. For instance, in the case of a noncompetitive inhibitor, the apparent Vmax will decrease as the concentration of the inhibitor increases, because the inhibitor effectively lowers the concentration of active enzyme. thermofisher.com While specific studies focusing on L-Leucinamide hydrochloride as an inhibitor using this method are not prevalent in the cited literature, the general principles are widely applied. For example, the hydrolysis of substrates like L-leucine-p-nitroanilide by aminopeptidases results in the release of p-nitroaniline, a colored product whose absorbance can be monitored over time to study the kinetics of the reaction and its inhibition.

Electron Paramagnetic Resonance (EPR) Spectroscopy is a highly sensitive technique for studying metalloenzymes containing paramagnetic metal ions. acs.org Aminopeptidases are often metalloenzymes, containing zinc in their native state. However, the native Zn(II) is EPR-silent. To overcome this, the native metal ion can be substituted with a paramagnetic probe, such as Cobalt(II), which often retains or even enhances the enzyme's catalytic activity and provides a spectroscopic handle. nih.govresearchgate.net

Studies on Co(II)-substituted aminopeptidases have provided significant mechanistic insights. The EPR spectrum of the Co(II)-enzyme is sensitive to the coordination environment of the metal ion. Upon the binding of an inhibitor, the geometry and ligation of the metal center are often perturbed, leading to a distinct change in the EPR signal. nih.govresearchgate.net For example, the binding of inhibitors to a Co(II)-substituted aminopeptidase from Vibrio proteolyticus resulted in a significant change in the rhombicity of the EPR signal and the magnitude of the 59Co hyperfine splitting, indicating a direct interaction of the inhibitor with the metal's coordination sphere. nih.govresearchgate.net

While L-Leucinamide is more commonly studied as a substrate for aminopeptidases, its hydrolysis product, L-leucine, is known to act as a product inhibitor. nih.gov Spectrokinetic studies using rapid-freeze-quench EPR on Co(II)-substituted aminopeptidases have been instrumental in trapping and characterizing reaction intermediates and inhibitor-bound states. nih.gov These studies help to elucidate the catalytic mechanism and the mode of inhibitor binding. The principles demonstrated in these studies with other inhibitors are directly applicable to understanding how L-Leucinamide hydrochloride might interact with the active site of metallo-aminopeptidases, should it exhibit inhibitory activity.

Interactions with Solute Carrier Transporters

Investigation of Inhibition Profiles against L-type Amino Acid Transporter 1 (LAT1/SLC7A5) and Related Analogs

The L-type Amino Acid Transporter 1 (LAT1), also known as SLC7A5, is a crucial transporter for large neutral amino acids, including leucine, across biological membranes such as the blood-brain barrier. researchgate.netmdpi.com Given the structural similarity of L-Leucinamide to L-leucine, its interaction with LAT1 is of significant interest.

Research into the substrate and inhibitor specificity of LAT1 has revealed that while the transporter can accommodate a variety of large amino acid analogs, certain chemical modifications can abolish transport and, in some cases, lead to inhibitory activity. mdpi.comresearchgate.net A key determinant for a molecule to be a substrate for LAT1 is the presence of both a free carboxyl group and an amino group. researchgate.net

Computational and experimental studies have investigated the binding of L-leucine and its analogs to LAT1. Molecular docking studies have predicted the binding mode of L-leucine within the transporter's binding pocket. In contrast, these same models have identified L-Leucinamide as a non-ligand , suggesting it does not bind effectively to the transporter in a manner that facilitates translocation. researchgate.net The primary reason for this is the replacement of the essential carboxyl group with an amide group. This modification appears to disrupt the key interactions necessary for substrate recognition and transport.

While direct, potent inhibition of LAT1 by L-Leucinamide hydrochloride has not been extensively reported, its inability to act as a substrate is a critical aspect of its interaction profile. The following table summarizes the interaction characteristics of L-leucine and L-leucinamide with LAT1 based on predictive modeling and functional studies.

CompoundInteraction with LAT1Key Structural FeatureReference
L-LeucineSubstrateFree carboxyl and amino groups researchgate.net
L-LeucinamideNon-ligand/Poor InhibitorAmide group instead of carboxyl group researchgate.net

Biological Activities and Systems Level Research

Anti-Inflammatory Effects and Associated Biological Pathways

L-Leucinamide hydrochloride has demonstrated notable anti-inflammatory activity in various experimental models. nih.govmedchemexpress.comchemsrc.commedchemexpress.eu Research has explored its capacity to mitigate inflammatory responses, reduce the formation of granulomas, and decrease exudate volume, drawing comparisons to established anti-inflammatory agents.

Attenuation of Phlogistic Responses in Experimental Models of Inflammation

In studies utilizing rat models, L-leucinamide hydrochloride has been shown to effectively attenuate phlogistic (inflammatory) responses. nih.gov Specifically, its efficacy was observed in models where inflammation was induced by the intraplantar injection of formaldehyde (B43269) and nystatin. nih.gov The compound's ability to reduce the inflammatory response was found to be comparable to that of phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID). nih.gov

Impact on Granuloma Formation and Exudate Volume Reduction

Further investigation into the anti-inflammatory properties of L-leucinamide hydrochloride involved the use of a granuloma pouch model in rats, induced by the injection of air and croton oil. nih.gov Granulomas are organized structures of immune cells that form in response to persistent inflammatory stimuli. nih.gov Chronic administration of L-leucinamide hydrochloride over a seven-day period resulted in a significant reduction in both the volume of exudate and the weight of the granulation tissue. nih.gov This finding underscores the compound's potential to modulate chronic inflammatory processes.

Table 1: Effect of L-Leucinamide Hydrochloride on Granuloma Pouch in Rats

Parameter Outcome Reference
Exudate Volume Significant reduction nih.gov

| Granulation Tissue Weight | Significant reduction | nih.gov |

Exploration of Underlying Biological Mechanisms and Pathway Involvement (e.g., Pituitary-Adrenal System)

While the precise mechanism of L-leucinamide hydrochloride's anti-inflammatory action has not been fully elucidated, preliminary investigations have provided some insights. nih.gov Studies have explored the potential involvement of the pituitary-adrenal system, a key regulator of the body's stress and inflammatory responses. However, research indicates that the pituitary-adrenal system is likely not involved in the anti-inflammatory effects of L-leucinamide hydrochloride, as no changes in the weight of the adrenal glands were observed following its administration. nih.gov This suggests that the compound may exert its effects through alternative pathways, distinct from those modulated by corticosteroids.

Investigational Roles in Neurobiology and Metabolic Regulation

Beyond its anti-inflammatory properties, L-leucinamide hydrochloride has been investigated for its potential roles in the nervous system and in metabolic processes. ambeed.com

Assessment of Potential as a Neurotransmitter Analog

L-leucinamide hydrochloride is considered to have potential as a neurotransmitter analog. ambeed.com As a derivative of L-leucine, an amino acid with known functions in the central nervous system, its structural similarity to endogenous signaling molecules warrants further investigation into its neuroactive potential.

Research into Metabolic Regulatory Functions

Research has also delved into the metabolic regulatory functions of L-leucinamide hydrochloride. ambeed.com It has been examined for its ability to influence metabolic pathways. For instance, studies have shown that as a leucine (B10760876) analog, it can block the conversion of leucine to glutamate (B1630785) in aortic segments. physiology.org Additionally, L-leucinamide hydrochloride has been identified as a potential elicitor of insulin (B600854) secretion in rats, suggesting a role in metabolic signaling and regulation. chemicalbook.com

Applications in Neuroprotection and Anti-Aging Research Contexts

L-Leucinamide hydrochloride, a derivative of the essential amino acid L-leucine, has emerged as a compound of interest in the fields of neuroprotection and anti-aging research. Its structural relationship to leucine, an amino acid with known roles in neural function and metabolism, has prompted investigations into its potential therapeutic applications for central nervous system (CNS) disorders and age-related decline.

Research has explored the utility of novel amides, including derivatives of L-leucinamide, as neuroprotective and neuroreparative agents. google.com A patent for compounds advantageous in the treatment of CNS diseases describes a series of novel amides with broad pharmaceutical activity. These compounds, which include amide derivatives of optically active amino acids like L-leucine, have shown potential in addressing neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. google.com The described invention highlights the neuroprotective effects of these compounds, suggesting their utility in mitigating neuronal loss and damage associated with these conditions. google.com

In the context of anti-aging research, a significant focus lies on understanding the biochemical changes that occur in the brain over time. A specialized chemical derivative, Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA), has been instrumental in this area. Researchers have developed a method using l-FDLA for the quantification of amino acid enantiomers in the brains of aged mice. researchgate.net This technique allows for the precise measurement of changes in the levels of d- and l-amino acids, which are believed to play distinct roles in neuronal function and may be altered during the aging process. researchgate.net For instance, studies using this method have revealed that aging leads to a decrease in d-serine (B559539) and d-aspartate levels in the hippocampus, while d-phenylalanine (B559541) significantly increases in the thalamus. researchgate.net While not a direct study of L-leucinamide hydrochloride's effects, this application underscores the importance of leucine amide derivatives as tools in aging research.

The anti-inflammatory properties of L-Leucinamide hydrochloride also contribute to its potential neuroprotective role. medchemexpress.comnih.govmedchemexpress.com Chronic inflammation is a well-established factor in the progression of many neurodegenerative diseases. Research has shown that L-leucinamide hydrochloride can attenuate inflammatory responses in experimental models, suggesting a mechanism by which it could confer neuroprotection. nih.gov

Table 1: Investigational Applications of L-Leucinamide Derivatives in Neuroscience

Research Area Compound/Derivative Application Key Findings/Significance Reference(s)
Neuroprotection Novel amide derivatives of L-leucinamide Treatment of CNS disorders Showed potential neuroprotective and neuroreparative effects in models of neurodegenerative diseases like Alzheimer's and Parkinson's. google.com
Anti-Aging Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) Quantification of amino acid enantiomers in aged mouse brains Enabled the detection of age-related changes in the levels of specific d-amino acids in different brain regions. researchgate.net
Anti-inflammation L-Leucinamide hydrochloride Attenuation of experimental inflammation Demonstrated anti-inflammatory effects, which is a relevant mechanism for neuroprotection. nih.gov

Contribution to Protein Homeostasis and Degradation Pathways

Integration into Studies of Protein Turnover and Degradation

L-Leucinamide hydrochloride plays a role in research concerning protein homeostasis, primarily through its connection to the amino acid leucine and its use in studying proteolytic enzyme systems. As a derivative of leucine, an essential amino acid, it is linked to processes of protein synthesis and degradation. pharmaffiliates.com Leucine itself is recognized as a critical nutrient signal that can stimulate protein synthesis. pharmaffiliates.com

The study of protein turnover involves a delicate balance between protein synthesis and protein degradation. Proteases, enzymes that break down proteins, are central to this process. Cathepsins, a class of proteases, are significantly involved in intracellular protein degradation and turnover. google.com Research into inhibitors of these enzymes is crucial for understanding and potentially modulating these pathways.

Compounds containing a leucinamide structure have been investigated as protease inhibitors. Leupeptin (B1674832), a protease inhibitor derived from actinomycetes, contains N-acetyl-L-leucyl-L-leucinamide as part of its structure. It is known to inhibit a variety of proteases, including plasmin, trypsin, and several cathepsins (B, H, and L). By inhibiting these proteases, leupeptin can protect proteins from degradation, making it a valuable tool in skincare and research to maintain the integrity of the protein matrix. This highlights how the leucinamide moiety can be integrated into molecules designed to influence protein degradation pathways.

Furthermore, L-leucinamide hydrochloride has been utilized in the development of functionalized materials for studying protein interactions. For example, it has been grafted onto SBA-15, a type of mesoporous silica, to create materials for investigating protein adsorption. mdpi.com The stability and degradation of these functionalized materials are studied under various conditions to understand how they might interact with biological systems. mdpi.com

Table 2: L-Leucinamide in Protein Degradation Research

Compound/System Role/Application Mechanism/Significance Reference(s)
Leupeptin (contains leucinamide) Protease inhibitor Inhibits proteases like cathepsins, preventing protein degradation. Used to study protein turnover and for protein protection.
L-Leucinamide functionalized SBA-15 Material for protein adsorption studies Provides a surface for studying the binding and interaction of proteins, with implications for biomaterial stability and protein handling. mdpi.com
L-Leucinamide Hydrochloride Leucine derivative As a derivative of a key amino acid, it is connected to the fundamental cellular processes of protein synthesis and degradation. pharmaffiliates.com

Influence on Cellular Processes Mediated by Leucine Aminopeptidase (B13392206)

L-Leucinamide hydrochloride is a key substrate in the study of Leucine Aminopeptidases (LAPs), a group of enzymes that play a significant role in various cellular processes by catalyzing the hydrolysis of leucine residues from the N-terminus of peptides and proteins. wikipedia.org The enzymatic action of LAPs on substrates like L-leucinamide is a fundamental aspect of their characterization and the investigation of their cellular functions.

LAPs are found across different organisms and are involved in diverse physiological roles, from regulating defense and wound signaling in plants to coping with osmotic stress in marine organisms by releasing free amino acids. wikipedia.org In humans, LAPs are involved in the final stages of protein digestion and the turnover of intracellular proteins.

A primary application of L-leucinamide is in the development of assays to measure LAP activity. A continuous method for determining leucine aminopeptidase in human serum utilizes L-leucinamide as the substrate. nih.gov In this assay, the ammonia (B1221849) liberated from the hydrolysis of L-leucinamide by LAP is measured, providing a direct quantification of the enzyme's activity. nih.gov Such assays are crucial for clinical diagnostics and for basic research into the function and regulation of these enzymes. The apparent Michaelis constant (Km) of leucine aminopeptidase for L-leucinamide has been determined in these studies, providing key kinetic data. nih.gov

Furthermore, L-leucinamide is used in conjunction with fluorogenic tags to create sensitive substrates for detecting LAP activity within cells and tissues. For example, L-Leucine-7-amido-4-methylcoumarin hydrochloride (L-Leu-AMC) is a fluorogenic substrate that, upon cleavage by leucine aminopeptidase, releases a highly fluorescent compound. cymitquimica.comcymitquimica.com This allows for the sensitive detection and localization of LAP activity.

The interaction between L-leucinamide and LAPs also extends to the study of enzyme inhibition. While L-leucinamide itself is a substrate, understanding its binding to the active site of LAPs helps in the design and characterization of LAP inhibitors. For instance, the potent inhibitor amastatin (B1665947) has been shown to completely inhibit the reaction of leucine aminopeptidase with L-leucinamide. nih.gov This demonstrates the utility of L-leucinamide as a tool for screening and characterizing potential therapeutic agents that target LAP activity.

Table 3: Role of L-Leucinamide in Leucine Aminopeptidase (LAP) Research

Application Description Significance Reference(s)
Enzyme Substrate L-leucinamide is hydrolyzed by LAPs, releasing leucine and ammonia. Used in assays to quantify LAP activity in biological samples like human serum. nih.gov
Fluorogenic Substrate Component L-leucinamide is coupled with a fluorophore (e.g., 7-amido-4-methylcoumarin) to create L-Leu-AMC. Enables sensitive detection and localization of LAP activity in cells and tissues through fluorescence release. cymitquimica.comcymitquimica.com
Tool for Inhibitor Studies Used as the substrate in assays to test the efficacy of potential LAP inhibitors, such as amastatin. Facilitates the screening and characterization of compounds that can modulate LAP function for therapeutic purposes. nih.gov

Structural Biology and Structure Activity Relationship Sar Studies

Conformational Analysis and Solid-State Structural Elucidation

The three-dimensional arrangement of L-leucinamide hydrochloride and its analogs in both solid and solution states has been a subject of detailed investigation. These studies are crucial for understanding the molecule's intrinsic properties and its interactions in various environments.

X-ray crystallography has been instrumental in elucidating the precise solid-state structure of L-leucinamide. Although direct crystallographic data for the hydrochloride salt is not detailed in the provided search results, extensive studies have been conducted on the free base, L-leucinamide, which is prepared from the hydrochloride salt. rsc.org These studies confirmed the existence of two distinct, magnetically non-equivalent molecules within the crystal's unit cell. rsc.org This non-equivalence arises from differences in the orientation of the amide groups and their participation in the hydrogen-bonding network. rsc.org

Comparative crystallographic analyses of other C-amidated amino acid hydrochloride salts—including those of isoleucine, valine, threonine, serine, methionine, tryptophan, glutamine, and arginine—have provided broader insights into the structural effects of C-terminal amidation. researchgate.net A general finding is that the formation of a salt with HCl strengthens Cα-H···O hydrogen bonds and carbonyl-carbonyl interactions more significantly in C-amidated amino acids than in their free acid counterparts. researchgate.net A distinct packing pattern is often observed where chloride ions are hydrogen-bonded to two adjacent amide NH2 groups, forming alternating layers of C-amides and chloride ions. researchgate.net

Table 1: Crystallographic Data for L-Leucinamide (Free Base) Data extracted from a study where the free base was prepared from the hydrochloride salt.

ParameterMolecule IMolecule II
Formula C₆H₁₄N₂OC₆H₁₄N₂O
Crystal System MonoclinicMonoclinic
Space Group P2₁P2₁
Unit Cell Dimensions a = 5.89 Å, b = 13.98 Å, c = 10.12 Å, β = 105.9°a = 5.89 Å, b = 13.98 Å, c = 10.12 Å, β = 105.9°
Key Feature Differing orientation of the amide group and hydrogen bonding scheme compared to Molecule II. rsc.orgDiffering orientation of the amide group and hydrogen bonding scheme compared to Molecule I. rsc.org
Source: rsc.org

Solid-state NMR, particularly Carbon-13 Cross-Polarization/Magic Angle Spinning (¹³C CP/MAS) NMR, corroborates the findings from X-ray crystallography. The ¹³C CP/MAS spectrum of crystalline L-leucinamide shows a splitting of resonance signals, confirming the presence of two magnetically non-equivalent molecules in the unit cell. rsc.org The differing mobilities of these two molecules are evident from ¹³C spin-lattice relaxation time measurements, where the relaxation times for the two α-carbons differ by an order of magnitude. rsc.org

Proton NMR relaxation studies on L-leucinamide and its mixtures have identified the reorientation of methyl and amino groups as the primary mechanisms for spin-lattice relaxation. rsc.orgnih.gov In the solid state, two distinct Gaussian components were observed in the transverse relaxation process, which could be assigned to the aliphatic and amino groups respectively. rsc.org

Table 2: ¹³C CP/MAS NMR Chemical Shifts (δ) and Relaxation Times for Crystalline L-Leucinamide

Carbon TypeChemical Shift (δ) in solid (ppm)T₁ [¹³C]H(D) (s)T₁ρ [¹³C]H(D) (ms)
C=O 182.3, 181.433.0, —47.9, —
58.1, 53.72.3, 23.612.4, 38.9
45.8, 41.90.6, 3.251.3, 54.9
26.9, 25.81.2, —67.9, —
Cδ1 25.6, 25.10.6, 0.582.8, 32.9
Cδ2 23.7, 23.30.7, 0.669.1, 83.0
Values represent the two non-equivalent molecules. Source: rsc.org

Fourier-transform infrared (FTIR) spectroscopy provides further evidence for the structural nuances of L-leucinamide in the solid state. The spectrum of crystalline L-leucinamide displays splitting in the major bands associated with the amide group. researchgate.net Specifically, the Amide I band (primarily C=O stretching) and the Amide II band (NH₂ scissoring) appear as doublets, which is consistent with the presence of two non-equivalent molecules engaged in different hydrogen-bonding environments within the crystal lattice. rsc.orgresearchgate.net When L-leucinamide is dissolved in a solvent like chloroform, this band splitting disappears, and sharp, single bands are observed, indicating a reduction in the specific, ordered hydrogen bonding that characterizes the crystalline state. researchgate.net

Table 3: FTIR Vibrational Bands for L-Leucinamide

Vibrational ModeWavenumber (cm⁻¹) in Solid State (KBr)Wavenumber (cm⁻¹) in Solution (CHCl₃)Observation
Amide I (C=O stretch) 1681, 16581678Splitting in solid state vanishes in solution. researchgate.net
Amide II (NH₂ scissoring) 1631, 16031552Splitting in solid state vanishes in solution. researchgate.net
NH₂ Stretch (Amine) 3062, 3132Reduced IntensityBroad bands in solid state indicate strong H-bonding. researchgate.net
Source: researchgate.net

While specific studies on the polymorphic transitions of L-leucinamide hydrochloride are not detailed in the provided results, research on related aliphatic alpha-amino acid derivatives provides relevant context. Studies on N-acetyl amides of aliphatic amino acids, including L-leucine, have investigated their phase behavior and heat capacities. mdpi.com For instance, N-acetyl-L-isoleucine-amide (NAIA) shows two endothermic phase transitions, one of which is reversible. mdpi.com Glycine, the simplest amino acid, is known to exist in several polymorphic forms (α, β, and γ), with transitions between them being sensitive to temperature and the conditions of crystallization. researchgate.netresearchgate.net Such studies highlight that crystalline amino acid derivatives can adopt different packing arrangements, a phenomenon that could potentially be observed in L-leucinamide hydrochloride under specific conditions.

Vibrational Spectroscopy (FTIR) for Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding)

Impact of Amidation on Peptide and Analog Functionality

The amidation of the C-terminus is a common post-translational modification that has profound effects on the structure and biological function of peptides.

Replacing the C-terminal carboxylic acid with a carboxamide group frequently enhances the biological activity of peptides. jmb.or.kr This modification can lead to a hundred- or even thousand-fold increase in potency compared to the free-carboxylate versions. digitellinc.com The primary reasons for this enhanced activity are multifaceted:

Structural Stabilization: C-terminal amidation can stabilize secondary structures, such as the α-helix, by improving the helix dipole. jmb.or.kr For some peptides, amidation promotes a more open and flexible conformation, which can enhance intermolecular interactions at a protein-mineral or protein-receptor interface. nih.gov

Extended Half-Life: The amide group can confer greater resistance to degradation by carboxypeptidases, thereby extending the peptide's half-life in a biological system. researchgate.net

Numerous studies have demonstrated these effects. For example, C-terminal amidation of glucagon (B607659) analogs was shown to increase the proportion of α-helix structure, which may enhance receptor binding activity. jmb.or.kr Similarly, for an osteocalcin-derived peptide, amidation was found to be critical for promoting hydroxyapatite (B223615) crystallization, a key process in biomineralization. nih.gov

Table 4: Effects of C-Terminal Amidation on Peptide Activity

Peptide/AnalogEffect of AmidationStructural/Functional Rationale
Glucagon Analogs Increased biological activity. jmb.or.krStabilized α-helix structure, enhanced receptor binding. jmb.or.kr
Osteocalcin-Derived Peptide Promoted hydroxyapatite crystallization. nih.govAltered peptide conformation and surface charge, enhancing interaction with calcium and phosphate (B84403) ions. nih.gov
General Peptide Hormones Often essential for full biological activity. researchgate.netdigitellinc.comIncreases receptor affinity and extends peptide half-life by preventing enzymatic degradation. researchgate.net
α-Conotoxin ImI Amide is essential for binding to acetylcholine (B1216132) binding proteins. nih.govModification directly impacts peptide conformation and receptor recognition. nih.gov

Stereochemical Influence on Biological Potency and Receptor Interactions (e.g., S-Enantiomer Predominance)

The stereochemistry of a molecule, specifically its chirality, is a critical determinant of its biological activity. In the case of leucinamide and its derivatives, the spatial arrangement of atoms dictates the molecule's ability to bind to and interact with specific biological receptors, which are themselves chiral environments. Research consistently demonstrates that the L-configuration, or the S-enantiomer, of amino acid-derived compounds is often crucial for potent biological effects. nih.govwikipedia.org

For instance, in studies of leucine (B10760876) derivatives and their ability to activate the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), the L-configuration was found to be a vital structural requirement. nih.gov This stereochemical preference is a consequence of the highly specific three-dimensional architecture of the binding pocket in target proteins, such as the L-type amino acid transporter 1 (LAT1), which facilitates the cellular uptake necessary for mTORC1 activation. nih.gov The transporter recognizes the specific geometry of the L-enantiomer, highlighting the importance of chirality for molecular recognition and subsequent signaling events. nih.gov

The significance of the S-enantiomer is further underscored in its use as a chiral resolving agent in analytical chemistry. L-leucinamide is employed to derivatize enantiomeric mixtures, such as the fluoroquinolone antibiotic ofloxacin, creating diastereomers that can be separated using standard chromatography techniques. nih.gov This application relies on the fixed, known chirality of L-leucinamide to distinguish between the R- and S-enantiomers of other molecules. nih.govacs.org This principle of stereospecific interaction is fundamental to pharmacology, as different enantiomers of a drug can have vastly different potencies and effects. wikipedia.org

Structure-Activity Relationships of Leucinamide-Derived Ligands

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a compound relates to its biological activity. For leucinamide derivatives, these studies have been particularly insightful in the development and characterization of synthetic cannabinoid receptor agonists (SCRAs). nih.govnih.gov

Exploration of Side-Chain Dependencies in Bioactive Compounds (e.g., Synthetic Cannabinoid Receptor Agonists)

The amino acid side chain is a key modifiable component in the design of bioactive compounds derived from leucinamide. In the context of SCRAs, the structure of this side chain profoundly influences binding affinity (Ki) and functional potency (EC50) at cannabinoid receptors CB1 and CB2. nih.govresearchgate.net

Systematic studies have shown a clear hierarchy of potency based on the amino acid amide side chain. Specifically, for a given molecular core, compounds with a tert-leucinamide side chain (like ADB-BUTINACA) exhibit higher affinity and potency than those with a valinamide (B3267577) side chain (like AB-BUTINACA), which are in turn significantly more potent than those with a phenylalaninamide side chain (like APP-BUTINACA). nih.gov The bulky tert-butyl group of the leucinamide moiety is a recurring feature in many potent SCRAs. nih.govspringermedizin.de This relationship underscores the importance of the size, shape, and lipophilicity of the side chain in optimizing interactions with the receptor's binding pocket.

The following table summarizes key SAR findings for a series of related synthetic cannabinoid receptor agonists, illustrating the impact of the amino acid side-chain on CB1 receptor binding and activity.

CompoundAmino Acid Side ChainCB1 Kᵢ (nM)CB1 EC₅₀ (nM)
ADB-BUTINACA tert-Leucinamide0.5181.13
AB-BUTINACA Valinamide3.4810.3
APP-BUTINACA Phenylalaninamide538>10,000
Data sourced from Banister et al. (2022) nih.gov

Insights from Co-crystallization and Cryo-Electron Microscopy in Ligand-Receptor Complex Studies

To fully comprehend how these ligands function, it is crucial to visualize their interaction with receptors at an atomic level. Techniques like co-crystallization with X-ray crystallography and cryogenic electron microscopy (cryo-EM) provide high-resolution structural data of ligand-receptor complexes. nih.govnih.govmpg.de These methods reveal the precise binding pose of the ligand and the conformational changes induced in the receptor upon binding. nih.govplos.org

A landmark achievement in the study of cannabinoid receptors was the resolution of the agonist-bound CB1–Gᵢ signaling complex structure using cryo-EM. nih.gov This was made possible through the use of MDMB-FUBINACA, a potent agonist featuring an L-tert-leucine methyl ester side-chain. nih.gov The high-resolution structure provided unprecedented insight into the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the active state of the receptor, leading to G-protein coupling and cellular signaling. nih.govmdpi.com

Cryo-EM and co-crystallization studies allow researchers to observe key details, such as which amino acid residues in the receptor form critical contacts with the ligand and how the ligand's orientation within the binding pocket dictates its agonist or antagonist properties. nih.govresearchgate.net For flexible receptors like G protein-coupled receptors (GPCRs), these techniques are invaluable for capturing the dynamic process of ligand binding and receptor activation, offering a structural blueprint for the rational design of new therapeutic agents. nih.govbiorxiv.org

Advanced Analytical Methodologies and Applications in Research

Chiral Resolution and Enantiomeric Analysis

The separation of enantiomers, which are mirror-image isomers of chiral molecules, is a significant challenge in analytical chemistry. L-Leucinamide hydrochloride has been instrumental in the development of reagents for the indirect chiral resolution of amino acids.

Derivatization with Chiral Labeling Reagents (e.g., Nα-(5-Fluoro-2,4-dinitrophenyl)-L-Leucinamide (L-FDLA))

A key application of L-Leucinamide is in the synthesis of chiral derivatizing reagents. One such prominent reagent is Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), a variant of Marfey's reagent. akjournals.comjst.go.jp L-FDLA is synthesized from L-leucinamide hydrochloride and 1,5-difluoro-2,4-dinitrobenzene (B51812) (DFDNB). akjournals.com This reagent reacts with amino acid enantiomers to form diastereomers. mdpi.comresearchgate.net These resulting diastereomers possess distinct physicochemical properties, allowing them to be separated using conventional, non-chiral chromatographic techniques. mdpi.comresearchgate.netnih.gov

The use of L-FDLA offers advantages over its predecessor, Nα-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide (L-FDAA), including potentially higher sensitivity and better separation for the derivatized chiral amino acids. mdpi.comresearchgate.net The derivatization process makes the resulting diastereomers amenable to detection by methods such as UV absorbance and mass spectrometry. akjournals.comnih.gov

Quantitative Analysis of Amino Acid Enantiomers by LC-MS/MS and HPLC-UV

The diastereomers formed by derivatization with L-FDLA can be effectively separated and quantified using high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or tandem mass spectrometry (LC-MS/MS). mdpi.comresearchgate.netnih.gov LC-MS/MS, in particular, has become a powerful tool for bioanalysis due to its high sensitivity and selectivity. nih.govuniversite-paris-saclay.fr

In a typical workflow, a mixture of amino acid enantiomers is reacted with L-FDLA. The resulting diastereomeric mixture is then injected into an HPLC system, often employing a reversed-phase column. mdpi.comresearchgate.net The separation of the diastereomers is achieved based on their differential interactions with the stationary phase. nih.gov

The separated diastereomers can be detected by a UV detector, as the dinitrophenyl group in L-FDLA is a strong chromophore. akjournals.com For even greater sensitivity and specificity, the HPLC system is coupled to a tandem mass spectrometer. nih.gov The MS/MS detector can identify and quantify the individual diastereomers based on their specific mass-to-charge ratios and fragmentation patterns, providing reliable and interference-free results, even in complex biological matrices. nih.govnih.gov This approach has been successfully used to simultaneously identify and quantify multiple chiral amino acids. mdpi.comresearchgate.net

Optimization of Derivatization Protocols for Enhanced Detection Sensitivity and Chromatographic Performance

To achieve the best possible results, the derivatization protocol must be carefully optimized. mdpi.comresearchgate.net Key parameters that are often investigated include the reaction temperature, reaction time, and the concentration of the derivatizing reagent. researchgate.net For instance, studies have explored temperature ranges from 30-90°C and reaction times from 5 to 30 minutes to find the optimal conditions for maximum conversion of all amino acids. researchgate.net

The goal of this optimization is to ensure a complete and reproducible reaction, leading to enhanced detection sensitivity and improved chromatographic performance. mdpi.com A well-optimized protocol minimizes the formation of side products and ensures that the derivatization reaction proceeds to completion, which is crucial for accurate quantification. nih.gov The stability of the resulting derivatives is also a critical factor to consider, with some derivatives being stable for at least 12 hours under specific conditions. mdpi.com

Application of Factorial Design in Chromatographic Method Development and Optimization

Factorial design is a statistical tool that can be systematically applied to optimize chromatographic methods. molnar-institute.com This approach allows for the simultaneous investigation of the effects of multiple factors (e.g., mobile phase composition, pH, column temperature, flow rate) on the chromatographic separation. molnar-institute.comresearcher.life By performing a limited number of experiments, researchers can identify the most significant factors and their interactions, leading to the development of a robust and optimized analytical method. molnar-institute.com

For example, a two-level factorial design might be used to screen for the critical parameters affecting the resolution of the L-FDLA-derivatized amino acid diastereomers. molnar-institute.com This can be followed by a response surface methodology to find the optimal set of conditions that provide the best separation in the shortest possible analysis time. molnar-institute.com This systematic approach is more efficient than the traditional one-factor-at-a-time method and often leads to a better understanding of the chromatographic system. molnar-institute.com

Analysis in Complex Biological Matrices

The accurate quantification of amino acid enantiomers in biological samples is crucial for understanding their physiological and pathological roles. nih.gov L-FDLA-based derivatization followed by LC-MS/MS has proven to be a valuable technique for this purpose.

Quantification of D- and L-Amino Acids in Diverse Tissue Samples (e.g., Brain Regions)

Researchers have successfully applied the L-FDLA derivatization method combined with LC-MS/MS to quantify D- and L-amino acids in various biological matrices, including different regions of the brain. mdpi.comresearchgate.netnih.gov D-amino acids, though less abundant than their L-counterparts, play important roles as neurotransmitters and neuromodulators. nih.gov

One study developed a quantification method for ten chiral amino acids and applied it to investigate the effects of aging on amino acid levels in different brain regions of mice, such as the hippocampus, cerebellum, cortex, and thalamus. mdpi.comresearchgate.netnih.gov The results revealed age-related changes in the levels of specific D-amino acids. For example, a decrease in D-serine (B559539) and D-aspartate was observed in the hippocampus of aged mice, while D-phenylalanine (B559541) levels significantly increased in the thalamus with age. mdpi.comresearchgate.netnih.gov

This method allows for the absolute quantification of amino acid enantiomers in crude biological samples, providing valuable data for elucidating the biological significance of chiral amino acids in health and disease. mdpi.comresearchgate.net The high selectivity of this method is essential for accurately measuring the low concentrations of D-amino acids in the presence of a large excess of L-amino acids. researchgate.net

Below is a table summarizing the findings of a study that quantified L- and D-amino acids in various brain regions of young and old mice using an L-FDLA-based LC/MS/MS method. mdpi.com

Brain RegionAmino AcidConcentration in Young Mice (nmol/g tissue)Concentration in Old Mice (nmol/g tissue)
Hippocampus L-Aspartate1850 ± 1501380 ± 120
D-Aspartate3.8 ± 0.52.1 ± 0.3
L-Serine780 ± 60590 ± 50
D-Serine1.9 ± 0.21.1 ± 0.1
Thalamus L-Phenylalanine55 ± 458 ± 5
D-Phenylalanine0.12 ± 0.020.25 ± 0.04
Cerebellum L-Aspartate1650 ± 1401680 ± 150
D-Aspartate2.5 ± 0.32.6 ± 0.3
Cortex L-Serine820 ± 70800 ± 65
D-Serine1.5 ± 0.21.4 ± 0.2
Statistically significant difference between young and old mice.
Data is illustrative and based on reported findings. mdpi.com

Advanced Spectroscopic Techniques for Mechanistic Elucidation

L-Leucinamide is a valuable tool in mechanistic studies of peptide bond formation, particularly in kinetic analyses that employ fluorescence spectroscopy. The kinetics of peptide synthesis can be precisely monitored in real-time by reacting L-leucinamide with activated amino acid esters that contain a fluorogenic leaving group.

A specific application involves the reaction between N-terminally protected amino acid fluorophenyl esters (e.g., Boc-Xaa-OFp, where Xaa is an amino acid residue and -OFp is the fluorophenyl ester group) and leucinamide. In this reaction, the nucleophilic amino group of leucinamide attacks the carbonyl carbon of the activated ester. This leads to the formation of a new peptide bond (Boc-Xaa-leucinamide) and the concurrent release of the fluorophenyl group as a leaving group.

The utility of this system for kinetic studies lies in the distinct fluorescence properties of the reactants and products. The fluorophenyl chromophore's fluorescence emission spectrum changes significantly upon its release from the amino acid ester. By monitoring the change in fluorescence intensity at a specific wavelength (e.g., 375 nm), researchers can track the progress of the reaction over time. This allows for the calculation of initial reaction rates and the determination of kinetic parameters, providing insights into the mechanism and efficiency of peptide bond formation under various conditions. This fluorescence-based assay offers a sensitive and continuous method for studying the influence of different amino acid side chains (Xaa) on the rate of peptide synthesis.

Table 2: Experimental Setup for Kinetic Analysis of Peptide Synthesis Using L-Leucinamide and Fluorescence Monitoring

Component Role Monitored Parameter Wavelength (nm)
Boc-Xaa-fluorophenyl esters Activated Amino Acid Reactant -
L-Leucinamide Nucleophile Reactant -
Fluorophenyl chromophore Leaving Group / Fluorophore Change in Fluorescence Emission 375

Q & A

Q. How does L-Leucinamide hydrochloride interact with tyrosinase, and what experimental parameters control inhibition studies?

  • Methodological Answer : In tyrosinase inhibition assays (e.g., dopachrome formation), use L-leucinamide as a competitive inhibitor. Maintain pH 6.8 (phosphate buffer), and pre-incubate enzyme with inhibitor (10–100 µM) for 10 min. Monitor absorbance at 475 nm, and calculate IC₅₀ using nonlinear regression. Compare with kojic acid as a reference inhibitor .

Q. What advanced techniques characterize L-Leucinamide hydrochloride’s role in peptide synthesis?

  • Methodological Answer : Employ solid-phase peptide synthesis (SPPS) with Fmoc-protected L-leucinamide. Monitor coupling efficiency via Kaiser test or MALDI-TOF MS. For complex derivatives (e.g., glycyl-prolyl-L-leucinamide), optimize reaction time (2–4 hr) and temperature (25–37°C) to minimize racemization. Purify via RP-HPLC and validate by NMR (¹H, ¹³C) .

Data Analysis and Validation

Q. How can researchers ensure accurate quantification of L-Leucinamide hydrochloride in spectrophotometric assays?

  • Methodological Answer : Calibrate spectrophotometers daily with standard curves (0.1–1.0 mM). Account for buffer interference by subtracting blank readings. Validate extinction coefficients using independent methods (e.g., gravimetric analysis or LC-MS). Replicate measurements (n ≥ 3) and apply ANOVA for statistical rigor .

Q. What statistical approaches address variability in anti-inflammatory studies using L-Leucinamide hydrochloride?

  • Methodological Answer : Use randomized block designs to control for inter-animal variability. Apply non-parametric tests (e.g., Mann-Whitney U) for non-normal data. Meta-analysis of multiple studies should adjust for dose, administration route, and model species (e.g., rat vs. mouse) to reconcile conflicting results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.